Chemical Structure, Properties, and Applications of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride
Chemical Structure, Properties, and Applications of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride
Executive Summary
In modern drug discovery, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional sp3-rich scaffolds is a critical strategy for improving pharmacokinetic profiles. (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a highly specialized, bifunctional building block designed to meet this exact need. By combining a conformationally rigid cyclobutane ring, a highly electrophilic ketone, and a reactive sulfonyl chloride, this reagent provides medicinal chemists with a powerful tool to synthesize metabolically stable, target-selective cyclobutyl sulfonamides.
This whitepaper provides an in-depth technical analysis of its structural logic, self-validating synthetic protocols, and proven applications in target-based drug design.
Physicochemical Profiling & Structural Data
To effectively utilize this building block, one must first understand its fundamental physicochemical properties. The data below summarizes the core metrics required for synthetic planning and computational modeling.
| Property | Value |
| Chemical Name | (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride |
| CAS Number | 2803855-51-6[1] |
| Molecular Formula | C6H9ClO3S[2] |
| Molecular Weight | 196.65 g/mol (Monoisotopic Mass: 195.9961 Da)[2] |
| SMILES | CC1(CC(=O)C1)CS(=O)(=O)Cl[2] |
| Key Functionalities | Sulfonyl chloride, cyclobutanone, quaternary sp3 carbon |
Mechanistic Role in Drug Design: Pharmacophore Mapping
Every structural feature of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride serves a distinct, causal purpose in medicinal chemistry:
-
The Cyclobutyl Ring (Escape from Flatland): Increasing the fraction of sp3-hybridized carbons (Fsp3) improves aqueous solubility and reduces off-target promiscuity. The cyclobutyl ring acts as a rigid, non-aromatic spacer that optimally vectors attached pharmacophores into deep binding pockets.
-
The 3-Oxo Group (Electrophilic Center): The inherent strain of the 4-membered ring makes the ketone carbonyl significantly more electrophilic than an unstrained aliphatic ketone[3]. This allows the carbonyl to act as a potent hydrogen-bond acceptor or to form reversible covalent hemiketals with catalytic serine/cysteine residues in target enzymes[3].
-
The 1-Methyl Group (Metabolic Shielding): The quaternary carbon established by the methyl group prevents cytochrome P450-mediated alpha-oxidation, a common metabolic liability in unbranched aliphatic chains.
-
The Methanesulfonyl Chloride (Linker Formation): Sulfonyl chlorides are the premier electrophiles for generating sulfonamides, a functional group renowned for its metabolic stability and strong directional hydrogen bonding[4].
Figure 1: Pharmacophore mapping and structural logic of the building block.
Experimental Protocols: Self-Validating Sulfonylation
As a building block, the primary utility of this compound is the synthesis of complex sulfonamides. The following protocol is designed as a self-validating system; every step includes the causality behind the experimental choice to ensure high fidelity and yield.
General Procedure for Sulfonamide Formation
Step 1: Amine Preparation & Solvent Selection
-
Action: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Causality: Water is a potent nucleophile that will rapidly hydrolyze the sulfonyl chloride into an unreactive sulfonic acid. Anhydrous conditions are non-negotiable. DCM is preferred for its excellent solvation of polar intermediates.
Step 2: Base Addition
-
Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: While triethylamine (TEA) is common, DIPEA is sterically hindered. This prevents the base from acting as a competing nucleophile. Unhindered bases can attack the sulfonyl chloride to form a highly reactive, unstable sulfene intermediate, leading to degradation.
Step 3: Temperature Control
-
Action: Purge the reaction flask with nitrogen and cool to 0 °C using an ice bath.
-
Causality: Sulfonylation is highly exothermic. Uncontrolled heat generation can lead to side reactions, specifically the enolization of the 3-oxocyclobutyl moiety, which could trigger unwanted aldol-type condensations.
Step 4: Reagent Addition
-
Action: Dissolve (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring the desired bimolecular substitution (
-type at sulfur) over off-target polymerization.
Step 5: Self-Validating Reaction Monitoring
-
Action: After 1 hour, sample the reaction and analyze via LC-MS.
-
Causality: The reaction is deemed complete only when the UV trace shows the total disappearance of the starting amine and the mass spectrometer detects the exact [M+H]+ adduct of the target sulfonamide.
Step 6: Quenching and Workup
-
Action: Quench the reaction with saturated aqueous
. Extract the aqueous layer with ethyl acetate (EtOAc), dry the combined organic layers over , and concentrate under reduced pressure. -
Causality: The mild alkaline quench neutralizes the HCl byproduct and hydrolyzes any unreacted sulfonyl chloride, ensuring it is washed away in the aqueous phase.
Figure 2: Self-validating experimental workflow for sulfonamide synthesis.
Applications in Target-Based Drug Discovery
The incorporation of the (1-methyl-3-oxocyclobutyl)methanesulfonyl moiety has profound implications in advanced therapeutics:
A. Tuning Kinase Selectivity (JAK1 Inhibitors)
The shift from flat aromatic rings to sp3-rich scaffolds is a hallmark of modern kinase inhibitor design. In the development of JAK1 inhibitors (such as the clinical candidate PF-04965842 / Abrocitinib), researchers discovered that incorporating a cyclobutyl sulfonamide linker drastically improved kinome selectivity[4]. The sulfonamide provides critical hydrogen bonding, while the cyclobutyl ring occupies a specific hydrophobic pocket without the promiscuous pi-stacking interactions typical of aryl groups[4]. Furthermore, the synthesis of such FDA-approved molecules heavily relies on the precise coupling of cyclobutyl amines and sulfonyl chlorides[5].
B. Protease and Helicase Inhibition
The 3-oxocyclobutyl group is not just a passive structural spacer; it is recognized as a "privileged scaffold" in medicinal chemistry[3]. The inherent ring strain of the 4-membered ring makes the ketone highly electrophilic. This allows the carbonyl carbon to undergo nucleophilic attack by catalytic serine or cysteine residues in proteases, forming a reversible hemiketal[3]. This mechanism provides a transition-state mimetic that is highly effective in designing inhibitors for viral proteases and helicases (e.g., SARS-CoV-2 Nsp13)[3].
References
- PubChemLite | (1-methyl-3-oxocyclobutyl)methanesulfonylchloride (C6H9ClO3S) |
- BLDpharm | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)
- Journal of Medicinal Chemistry (ACS) | Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)
- Pharmaceuticals (MDPI)
- Molecules (PMC) | FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis |
Sources
- 1. 82594-19-2|(7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. PubChemLite - (1-methyl-3-oxocyclobutyl)methanesulfonylchloride (C6H9ClO3S) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
